

physical and chemical properties of 1,3-Diisopropylimidazolium chloride

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Compound of Interest

Compound Name: 1,3-Diisopropylimidazolium
chloride

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An In-depth Technical Guide to 1,3-Diisopropylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylimidazolium chloride is an organic salt that has garnered significant interest in various fields of chemical research, particularly as a precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic catalysis. Its unique structural features, including the bulky isopropyl groups flanking the imidazolium core, impart specific steric and electronic properties that enhance the stability and reactivity of the corresponding NHCs and their metal complexes. This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-diisopropylimidazolium chloride**, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications, with a particular focus on its relevance to drug development.

Core Properties of 1,3-Diisopropylimidazolium Chloride

A summary of the fundamental physical and chemical identifiers for **1,3-diisopropylimidazolium chloride** is presented below.

Property	Value	Reference
IUPAC Name	1,3-di(propan-2-yl)imidazol-1-ium chloride	[1]
Synonyms	N,N'-(Isopropyl)imidazolium chloride	[2]
CAS Number	139143-09-2	[3]
Molecular Formula	C ₉ H ₁₇ ClN ₂	[1][3]
Molecular Weight	188.70 g/mol	[1][3]
Appearance	White to pale brown crystalline powder or solid	[4]
Melting Point	182-186 °C	[3]

Physicochemical Data

Solubility

While comprehensive quantitative solubility data in a wide range of solvents is not readily available in the literature, **1,3-diisopropylimidazolium chloride** is generally soluble in polar solvents.[5]

Solvent	Solubility
Water	Soluble
Ethanol	Soluble
Ether	Soluble

Note: The solubility properties make it suitable for use as a solvent or co-solvent in various applications.[5]

Spectral Data

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **1,3-diisopropylimidazolium chloride** provides key information about its molecular vibrations. The spectrum is typically recorded on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) techniques.^[1]

Wavenumber (cm ⁻¹)	Assignment
~2886	>N ⁺ -CH ₃ stretching vibration of the ammonium salt
~2469	C=N stretching vibration
~1624	C=C stretching and C-N bending vibrations
~1298	C-H bending vibration
~549	C-Cl vibration

Note: The presence of a broad absorption at 2469 cm⁻¹ due to C=N and bands of equal intensity around 1094 cm⁻¹ and 898 cm⁻¹ may be indicative of the resonating forms of the salt.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **1,3-diisopropylimidazolium chloride**. While specific spectral data from published literature is limited, general assignments for similar imidazolium salts can be inferred.

¹H NMR:

- Imidazolium ring protons: Resonances for the protons on the imidazolium ring are expected in the aromatic region.
- Isopropyl methine proton (-CH(CH₃)₂): A septet is anticipated for this proton.
- Isopropyl methyl protons (-CH(CH₃)₂): A doublet is expected for the methyl protons.

¹³C NMR:

- Carbenic carbon (N-C-N): The resonance for the carbon between the two nitrogen atoms is a key identifier.

- Imidazolium ring carbons: Signals for the other two carbons in the imidazolium ring.
- Isopropyl methine and methyl carbons: Resonances for the carbons of the isopropyl groups.

Thermal Stability

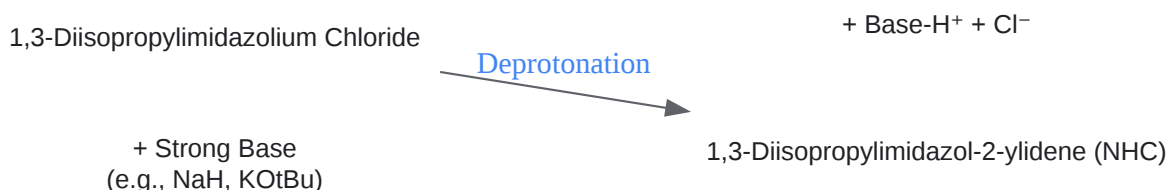
Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of **1,3-diisopropylimidazolium chloride**. For imidazolium-based ionic liquids, thermal decomposition temperatures can range from 200 to over 400 °C, influenced by factors such as the nature of the anion and the alkyl substituents on the cation.[2][6] Generally, increasing the alkyl chain length on the imidazolium cation can affect thermal stability.[2]

Chemical Properties and Reactivity

The primary chemical utility of **1,3-diisopropylimidazolium chloride** lies in its role as a precursor to the corresponding N-heterocyclic carbene (NHC).[5]

Formation of N-Heterocyclic Carbene

Deprotonation of the acidic proton at the C2 position of the imidazolium ring by a strong base yields the free NHC, 1,3-diisopropylimidazol-2-ylidene. This reaction is typically carried out in situ to avoid isolation of the air- and moisture-sensitive carbene.[7]



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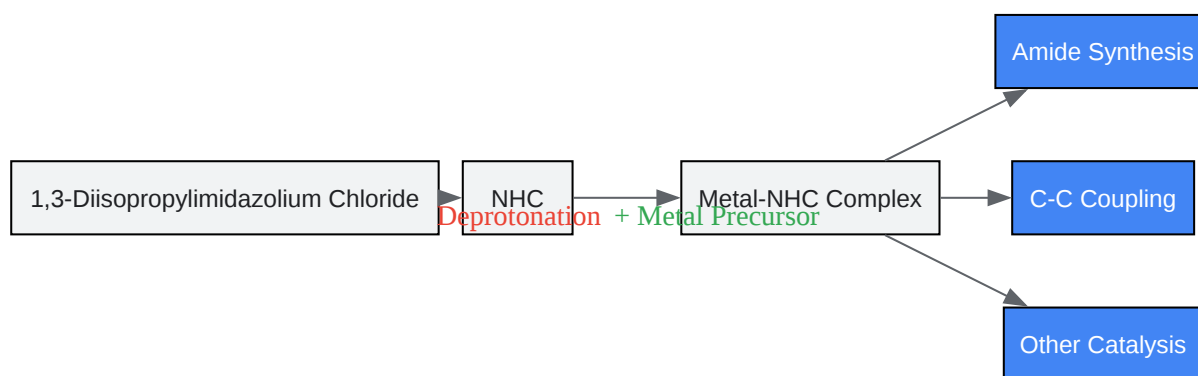
*N-Heterocyclic Carbene Formation from **1,3-Diisopropylimidazolium Chloride**.*

Applications in Catalysis

The resulting NHC is a powerful σ -donating ligand that forms stable complexes with a wide range of transition metals, including ruthenium, palladium, and nickel.[3][5][8] These metal-NHC complexes are highly effective catalysts for a variety of organic transformations.

Examples of Catalytic Applications:

- Amide Bond Formation: Ruthenium-NHC complexes catalyze the dehydrogenative coupling of primary alcohols and amines to form amides.[3][8]
- C-C Bond Formation: NHCs can catalyze the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.[5]
- Preparation of Other Organometallic Complexes: **1,3-Diisopropylimidazolium chloride** is used to prepare complexes like $(C_9H_7)NiCl(1,3\text{-diisopropylimidazol-2-ylidene})$ by reacting with bis-indenyl nickel(II).[3][8]



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Workflow from Imidazolium Salt to Catalytic Applications.

Relevance to Drug Development

While **1,3-diisopropylimidazolium chloride** itself is not currently a therapeutic agent, the broader class of imidazolium salts has shown promise in medicinal chemistry and drug development.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that imidazolium salts can exhibit significant antimicrobial and antifungal activity.[9][10] The mechanism of action is often attributed to the disruption of

microbial cell membranes. The length of the alkyl chains on the imidazolium cation has been shown to be a critical factor in determining the potency of the antimicrobial effect.[9]

Cytotoxicity

The cytotoxic effects of imidazolium salts have also been investigated against various cancer cell lines.[9][11] For instance, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt derivatives have been synthesized and evaluated for their cytotoxic activities, with some compounds showing promising results.[11] The structure of the imidazolium salt, including the nature of the substituents, plays a crucial role in its cytotoxic profile.

It is important to note that specific biological activity and cytotoxicity data for **1,3-diisopropylimidazolium chloride** are not extensively reported in the current literature. The information presented here is based on studies of structurally related imidazolium compounds. Further research is needed to fully elucidate the potential of **1,3-diisopropylimidazolium chloride** in a pharmaceutical context.

Experimental Protocols

Synthesis of 1,3-Diisopropylimidazolium Chloride

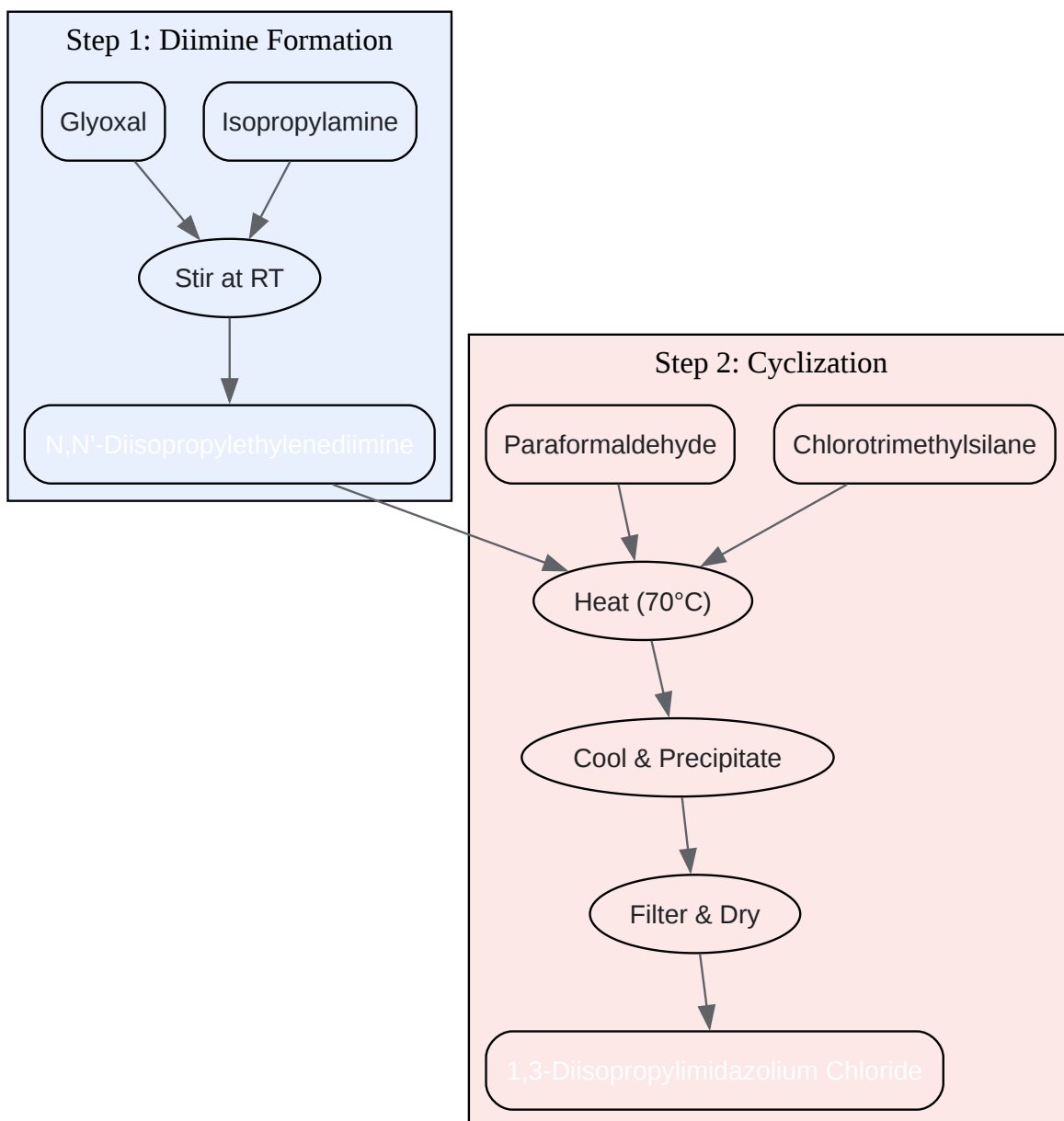
A general and efficient method for the synthesis of 1,3-disubstituted imidazolium chlorides involves a two-step process: the formation of a diimine intermediate followed by cyclization.[7]

Step 1: Synthesis of N,N'-Diisopropylethylenediimine

- In a round-bottom flask, combine glyoxal (1 equivalent) with two equivalents of isopropylamine in a suitable solvent (e.g., isopropanol).
- Stir the reaction mixture at room temperature. The formation of the diimine can be monitored by techniques such as NMR or GC-MS.
- Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-diisopropylethylenediimine, which may be purified by distillation.

Step 2: Cyclization to 1,3-Diisopropylimidazolium Chloride

- Dissolve the N,N'-diisopropylethylenediimine (1 equivalent) and paraformaldehyde (1 equivalent) in a suitable solvent such as ethyl acetate in a round-bottom flask.
- Heat the mixture (e.g., to 70 °C).
- Slowly add a solution of chlorotrimethylsilane (1 equivalent) in the same solvent to the heated mixture.
- Continue stirring at the elevated temperature for several hours.
- Cool the reaction mixture to room temperature and then to a lower temperature (e.g., 6 °C) to facilitate precipitation.
- Collect the solid precipitate by filtration, wash with a cold solvent (e.g., ethyl acetate and diethyl ether), and dry under vacuum to afford **1,3-diisopropylimidazolium chloride**.[\[12\]](#)



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*General Synthesis Workflow for **1,3-Diisopropylimidazolium Chloride**.*

Characterization Protocols

6.2.1. Melting Point Determination The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

6.2.2. FT-IR Spectroscopy An FT-IR spectrum can be obtained using a spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, an ATR accessory can be used for direct analysis of the solid. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .^[13]

6.2.3. NMR Spectroscopy ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).^[14]

6.2.4. X-Ray Crystallography For single-crystal X-ray diffraction, a suitable single crystal of **1,3-diisopropylimidazolium chloride** must be grown. This is often the most challenging step. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional atomic structure.^{[15][16]}

Safety and Handling

1,3-Diisopropylimidazolium chloride is classified as a hazardous substance.^[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).^[1]
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask are recommended when handling the solid material.^[3]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The compound may be hygroscopic.

Conclusion

1,3-Diisopropylimidazolium chloride is a valuable and versatile compound, primarily serving as a stable and accessible precursor to N-heterocyclic carbenes for catalysis. Its well-defined physical and chemical properties make it a reliable reagent in organic synthesis. While its direct application in drug development is not yet established, the demonstrated biological activities of related imidazolium salts suggest that this class of compounds holds potential for future pharmaceutical research. This guide provides a foundational understanding of **1,3-diisopropylimidazolium chloride** for researchers and professionals, highlighting its key characteristics and methodologies for its synthesis and analysis. Further investigation into its biological properties is warranted to explore its full potential in the life sciences.

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